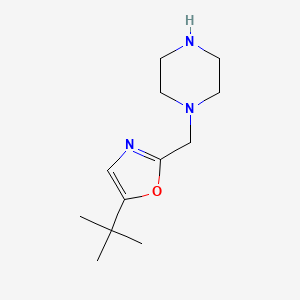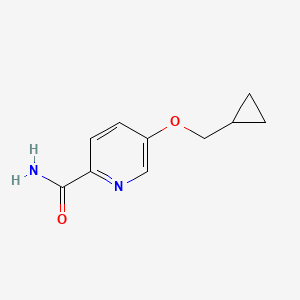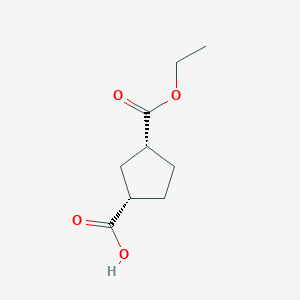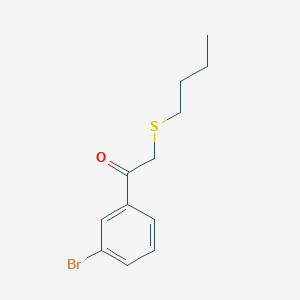
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a butylthio group attached to an ethanone backbone
Méthodes De Préparation
The synthesis of 1-(3-Bromophenyl)-2-(butylthio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with butylthiol in the presence of a base, followed by oxidation to form the desired ethanone compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or thiol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce alcohol derivatives.
Applications De Recherche Scientifique
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one has several scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of various functionalized derivatives.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 1-(3-Bromophenyl)-2-(butylthio)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group may facilitate binding to specific active sites, while the butylthio group can modulate the compound’s overall reactivity and stability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromophenyl)-2-(butylthio)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Bromophenyl)ethan-1-one: Lacks the butylthio group, resulting in different reactivity and applications.
1-(3-Chlorophenyl)-2-(butylthio)ethan-1-one: Substitution of bromine with chlorine alters the compound’s electronic properties and reactivity.
1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: The presence of a methylthio group instead of a butylthio group affects the compound’s steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H15BrOS |
|---|---|
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2-butylsulfanylethanone |
InChI |
InChI=1S/C12H15BrOS/c1-2-3-7-15-9-12(14)10-5-4-6-11(13)8-10/h4-6,8H,2-3,7,9H2,1H3 |
Clé InChI |
CRBGZXZDSJYDPF-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


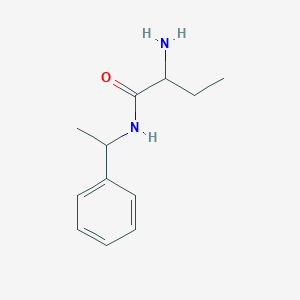

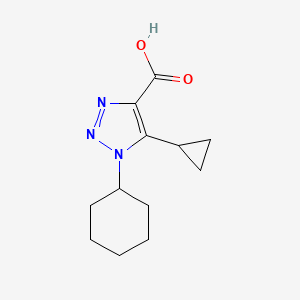


![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![6-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13651868.png)
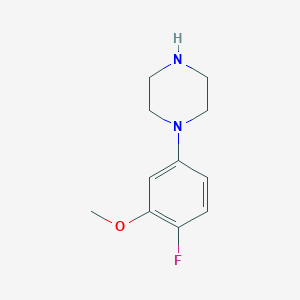
![4-[3,5-bis(4-carboxy-3-methylphenyl)phenyl]-2-methylbenzoic acid](/img/structure/B13651879.png)
